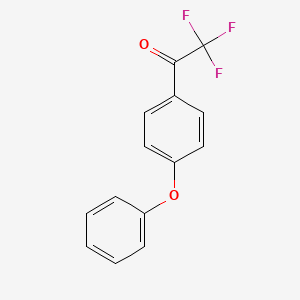

4'-Phenoxy-2,2,2-trifluoroacetophenone

Vue d'ensemble

Description

4’-Phenoxy-2,2,2-trifluoroacetophenone is a synthetic organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to an acetophenone backbone, with a phenoxy group at the para position

Méthodes De Préparation

The synthesis of 4’-Phenoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4-phenoxybenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoroacetic anhydride and (trifluoromethyl)trimethylsilane in the presence of a base such as cesium fluoride and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired product with a high yield .

Analyse Des Réactions Chimiques

4’-Phenoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenoxy group can be replaced by other substituents.

Cycloaddition: It can form hydrazone derivatives that participate in [3+2] cycloaddition reactions with nitrile ylides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4'-Phenoxy-2,2,2-trifluoroacetophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various fluorinated compounds which are essential in the development of pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups enhances the biological activity of synthesized molecules.

Pharmaceuticals

Due to its unique structure, this compound has been studied for its potential pharmaceutical applications. It is involved in the synthesis of novel drug candidates that exhibit enhanced efficacy and reduced toxicity. Research indicates that derivatives of this compound show promise as anti-inflammatory agents and in cancer therapy.

Material Science

In material science, this compound is used to develop advanced materials such as fluorinated polymers. These materials exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study 1: Fluorinated Drug Development

A study conducted by researchers at a prominent university explored the use of this compound in synthesizing a new class of anti-cancer drugs. The results indicated that compounds derived from this precursor demonstrated significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.

Case Study 2: Polymer Synthesis

Another research project focused on using this compound to create high-performance fluorinated polymers. The polymers showed remarkable thermal stability and were tested for use in electronic devices and protective coatings. The findings highlighted the potential for these materials in enhancing device longevity and performance under extreme conditions.

Mécanisme D'action

The mechanism of action of 4’-Phenoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

4’-Phenoxy-2,2,2-trifluoroacetophenone can be compared with other trifluoromethyl ketones, such as:

2,2,2-Trifluoroacetophenone: Lacks the phenoxy group, making it less versatile in certain applications.

4’-Methyl-2,2,2-trifluoroacetophenone: Contains a methyl group instead of a phenoxy group, affecting its chemical reactivity and applications.

4’-Bromo-2,2,2-trifluoroacetophenone:

The unique combination of the trifluoromethyl and phenoxy groups in 4’-Phenoxy-2,2,2-trifluoroacetophenone imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Activité Biologique

4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS No. 70783-32-3) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C14H9F3O2

- Molecular Weight : 266.22 g/mol

- Structure : The compound features a trifluoroacetophenone moiety with a phenoxy group, contributing to its unique properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study examining various derivatives of trifluoroacetophenones, this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways.

Cytotoxicity and Apoptosis Induction

In cancer research, this compound has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The apoptosis was confirmed through Annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action involves the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Studies

-

Study on Antibacterial Efficacy :

A comprehensive study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various trifluoroacetophenone derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and suggested further exploration for clinical applications in treating infections caused by multidrug-resistant organisms . -

Anti-inflammatory Mechanism Investigation :

Research conducted at a leading university investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated significant reductions in inflammatory markers and provided insights into its potential therapeutic role in inflammatory diseases . -

Cancer Cell Line Studies :

A recent publication focused on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound could be a viable candidate for further development as an anticancer drug due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUPYEQECLOWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375127 | |

| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70783-32-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.